7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
7-chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O4/c15-9-3-6-11-12(7-9)16-13(17(20)14(11)19)8-1-4-10(5-2-8)18(21)22/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCMWMQKJAGHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Condensation
Niementowski’s method involves cyclocondensation of anthranilic acid derivatives with formamide or urea. For 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, 7-chloroanthranilic acid reacts with urea under thermal conditions (125–130°C) to form 7-chloro-3,4-dihydro-4-oxoquinazoline. Subsequent oxidation with hydrogen peroxide in dilute aqueous acid introduces the 3-hydroxy group.
Reaction Scheme:
- Cyclization:
$$ \text{7-Chloroanthranilic acid} + \text{Urea} \xrightarrow{\Delta} \text{7-Chloro-3,4-dihydro-4-oxoquinazoline} $$ - Oxidation:
$$ \text{7-Chloro-3,4-dihydro-4-oxoquinazoline} + \text{H}2\text{O}2 \rightarrow \text{7-Chloro-3-hydroxy-4-oxoquinazoline} $$
This method offers moderate yields (50–65%) but requires precise control of oxidation conditions to avoid over-oxidation.
Introduction of the 4-Nitrophenyl Group at Position 2
The 4-nitrophenyl group at position 2 is introduced via nucleophilic substitution or cross-coupling reactions.
Grimmel-Guinther-Morgan Synthesis
This method employs o-aminobenzoic acid derivatives, amines, and phosphorus trichloride. Using 7-chloroanthranilic acid and 4-nitroaniline in toluene with PCl₃ yields 7-chloro-2-(4-nitrophenyl)-3,4-dihydro-4-oxoquinazoline. Subsequent oxidation with KMnO₄ in alkaline medium generates the 3-hydroxy group.
Reaction Conditions:
- Temperature: 110–120°C (reflux)
- Time: 2–4 hours
- Yield: 60–70%
Limitations:
- Requires stoichiometric PCl₃, complicating purification.
- Competing side reactions may reduce regioselectivity.
Palladium-Catalyzed Cross-Coupling
Modern approaches utilize Suzuki-Miyaura coupling to introduce aryl groups. A halogenated quinazolinone intermediate (e.g., 2-bromo-7-chloro-3-hydroxy-4(3H)-quinazolinone) reacts with 4-nitrophenylboronic acid under Pd(PPh₃)₄ catalysis.
Optimized Parameters:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: DMF/H₂O (4:1)
- Yield: 75–80%
Hydroxylation at Position 3
The 3-hydroxy group is introduced via oxidation or hydrolysis:
Oxidation of Dihydroquinazolinones
3,4-Dihydroquinazolin-4-one intermediates are oxidized using H₂O₂ or KMnO₄. For example, 7-chloro-2-(4-nitrophenyl)-3,4-dihydro-4-oxoquinazoline treated with H₂O₂ in acetic acid yields the target compound.
Key Data:
- Oxidizing Agent: 30% H₂O₂
- Temperature: 25°C (ambient)
- Yield: 85–90%
Hydrolysis of 3-Chloro Derivatives
An alternative route involves hydrolyzing a 3-chloro precursor. 7-Chloro-3-chloro-2-(4-nitrophenyl)-4(3H)-quinazolinone reacts with NaOH (10%) at 80°C to replace chlorine with a hydroxyl group.
Reaction Profile:
- Time: 3 hours
- Yield: 70–75%
One-Pot Synthesis Strategies
Recent advances enable streamlined synthesis:
Tandem Cyclization-Oxidation
A one-pot method combines anthranilic acid, 4-nitrobenzaldehyde, and hydroxylamine hydrochloride in acetic acid. The reaction proceeds via imine formation, cyclization, and auto-oxidation.
Conditions:
- Solvent: Glacial AcOH
- Catalyst: None (auto-catalyzed)
- Yield: 65–70%
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 7-chloroanthranilic acid and 4-nitrophenyl isocyanate in DMF, completing in 15 minutes with 80% yield.
Advantages:
- Reduced reaction time (15 min vs. 6 hours conventional).
- Enhanced purity due to minimized side reactions.
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Niementowski Condensation | 7-Chloroanthranilic acid, Urea | 125°C, 4 hours | 50–65 | 90 |
| Grimmel-Guinther-Morgan | 7-Chloroanthranilic acid, 4-Nitroaniline | Reflux, PCl₃ | 60–70 | 85 |
| Suzuki Coupling | 2-Bromo-7-chloroquinazolinone, 4-Nitrophenylboronic acid | Pd catalysis, 80°C | 75–80 | 95 |
| One-Pot Tandem | 7-Chloroanthranilic acid, 4-Nitrobenzaldehyde | AcOH, 100°C | 65–70 | 88 |
| Microwave Synthesis | 7-Chloroanthranilic acid, 4-Nitrophenyl isocyanate | DMF, 150W | 80 | 97 |
Challenges and Optimization Strategies
Regioselectivity in Nitrophenyl Incorporation
The electron-withdrawing nitro group can direct electrophilic substitution unpredictably. Using directing groups (e.g., boronates) or meta-directing catalysts improves regioselectivity.
Purification of Polar Intermediates
The hydroxyl and nitro groups increase polarity, complicating crystallization. Gradient recrystallization (ethanol/water) or chromatographic purification (silica gel, ethyl acetate/hexane) resolves this.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that derivatives of quinazolinones, including 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, exhibit significant antimicrobial properties. A study demonstrated that certain quinazolinone derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitrophenyl group is believed to enhance the compound's efficacy against these pathogens .
1.2 Anti-inflammatory Properties
Quinazolinone derivatives have been studied for their anti-inflammatory effects. Compounds similar to 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone have shown promise in treating conditions like rheumatoid arthritis and inflammatory bowel diseases. In vivo models indicated that these compounds can significantly reduce inflammation markers .
Cancer Research
2.1 Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that quinazolinone derivatives can inhibit cell growth in cancer models, including human myelogenous leukemia (K562) cells. Specifically, compounds with structural similarities to 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone displayed potent inhibitory activity against these cells, suggesting potential as anticancer agents .
2.2 Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which is crucial for cell division. This action leads to the disruption of mitotic processes in cancer cells, promoting apoptosis and reducing tumor growth .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is essential for optimizing its pharmacological properties. Variations in substituents on the quinazolinone core can significantly influence biological activity. For example, modifications to the nitrophenyl group or the introduction of other functional groups may enhance antimicrobial or anticancer efficacy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial: Inhibition of bacterial enzymes or cell wall synthesis.
Anti-inflammatory: Modulation of inflammatory pathways or cytokine production.
Anticancer: Induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Impact of Nitro vs. Sulfonamide Substituents
- Nitro Groups: The 4-nitrophenyl group at position 2 in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule in redox environments or enhance binding to hydrophobic enzyme pockets. This contrasts with sulfonamide-substituted quinazolinones (e.g., 2,3-disubstituted derivatives with p-benzene sulfonamide), which show selective cyclooxygenase-2 (COX-2) inhibition due to their hydrogen-bonding capabilities .
- Sulfonamide Derivatives: Compounds like 3-aryl-2-(thiocarbamoylpyrazolyl)-4(3H)-quinazolinones exhibit antimicrobial activity via interactions with bacterial enzymes, suggesting that electron-donating groups (e.g., sulfonamides) may favor different mechanisms compared to nitro-substituted analogues .
Hydroxyl Group and Pharmacokinetics
- The hydroxyl group at position 3 in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to 3-hydroxy-4(3H)-quinazolinones reported in antifungal and anticancer studies .
Data Tables: Key Structural and Functional Comparisons
Research Findings and Trends
- Electrochemical Properties: Ferrocenyl-substituted quinazolinones (e.g., 2-ferrocenyl-4(3H)-quinazolinone) demonstrate reversible one-electron oxidation, suggesting that electron-rich substituents like nitro groups could modulate redox behavior in therapeutic applications .
- Synthetic Flexibility: The Niementowski reaction and its variants allow precise substitution at positions 2, 3, and 7, enabling tailored design of quinazolinones for specific biological targets .
Biological Activity
7-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds recognized for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer research.
- Molecular Formula: C14H8ClN3O4
- Molecular Weight: 317.68402 g/mol
- CAS Number: 860787-84-4
The biological activity of 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is attributed to its ability to interact with various biological targets:
- Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, which is essential for bacterial survival.
- Anti-inflammatory Activity: It can modulate inflammatory pathways, potentially reducing cytokine production and alleviating inflammation.
- Anticancer Activity: The compound may induce apoptosis in cancer cells or inhibit their proliferation by affecting cell cycle progression.
Antimicrobial Activity
Quinazolinone derivatives, including 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, have been shown to possess significant antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentration (MIC) values that suggest strong antibacterial potential .
Anti-inflammatory Activity
Research has demonstrated that quinazolinone derivatives can outperform traditional anti-inflammatory drugs such as indomethacin in experimental models. The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide (NO) production in inflammatory conditions .
Anticancer Activity
The anticancer properties of 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone have been explored through various studies. Notably, one study reported significant cytotoxic effects against several cancer cell lines, including Ehrlich Ascites Carcinoma and Sarcoma-180. The mechanism involves cell cycle arrest at the G2/M phase, leading to apoptosis .
Comparative Analysis with Similar Compounds
A comparison with similar quinazolinone derivatives reveals unique aspects of 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| 7-Chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone | High | High | High |
| 7-Chloro-4(3H)-quinazolinone | Moderate | Low | Moderate |
| 3-Hydroxy-2-phenyl-4(3H)-quinazolinone | Low | Moderate | Low |
Case Studies and Research Findings
- Antimicrobial Efficacy: A study published in MDPI highlighted the compound's efficacy against mycobacterial NADH dehydrogenase, suggesting its potential as a lead compound for tuberculosis treatment .
- Cytotoxicity Assessment: In vitro studies have shown that various derivatives of quinazolinones exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
- Structure-Activity Relationship (SAR): Investigations into the SAR of quinazolinones reveal that modifications at specific positions significantly enhance biological activity. The presence of chloro and nitro groups has been correlated with improved interaction with biological targets .
Q & A
Q. What are the standard protocols for synthesizing 7-chloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with primary amines or hydrazine hydrate. For example, refluxing 7-chloro-2-phenyl-3,1-benzoxazin-4-one with hydrazine hydrate in ethanol (3 hours, 85% yield) is a common method . Optimization includes adjusting stoichiometry (e.g., 0.05 mol substrate with 0.05–0.2 mol reagents), solvent polarity (ethanol vs. DMF), and reaction time (3–6 hours). Characterization via IR (C=O at 1700 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.48–8.19 ppm) ensures purity .
Q. Which spectroscopic techniques are essential for characterizing quinazolinone derivatives, and how are spectral data interpreted?
Key techniques include:
- IR spectroscopy : Confirms carbonyl (C=O, ~1680–1700 cm⁻¹) and NH/OH groups (3300–3500 cm⁻¹) .
- ¹H NMR : Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), while NH/OH protons resonate as singlets (e.g., δ 5.67 ppm for NH₂) .
- Elemental analysis : Validates empirical formulas (e.g., C₁₄H₁₀ClN₃O with ≤0.5% deviation) . Advanced studies may use ¹³C NMR or mass spectrometry for structural elucidation.
Q. How should researchers design initial biological screening assays for quinazolinone derivatives?
Begin with minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use ciprofloxacin as a positive control and DMSO as a negative control. For antifungal activity, test against C. albicans using fluconazole as a reference . Ensure dose-response curves (10–100 µg/mL) and triplicate measurements for reproducibility.
Advanced Research Questions
Q. What mechanistic insights explain the antibacterial activity of 4(3H)-quinazolinones, and how can structural modifications enhance potency?
The nitro group at the 2-position and chloro substitution at the 7-position enhance electron-withdrawing effects, improving membrane permeability. Molecular docking studies suggest inhibition of bacterial DNA gyrase or dihydrofolate reductase (DHFR). For example, 3-amino derivatives show enhanced binding to S. aureus DHFR (binding energy ≤−8.5 kcal/mol) . Introduce polar groups (e.g., hydroxyl, amino) to improve solubility and target engagement.
Q. How can computational methods predict the structure-activity relationship (SAR) of quinazolinone derivatives?
Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potential (MEP) surfaces. Docking simulations (AutoDock Vina) against protein targets (e.g., PDB: 1AJ8 for DHFR) identify key interactions (hydrogen bonds, π-π stacking). Validate predictions with in vitro assays .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
- Reaction reproducibility : Verify reagent purity (e.g., anhydrous ethanol vs. technical grade) and moisture control.
- Biological assays : Standardize inoculum size (0.5 McFarland) and incubation conditions (37°C, 18–24 hours) .
- Data normalization : Express activity as % inhibition relative to controls to account for batch variability .
Q. How do crystallographic studies clarify structural ambiguities in quinazolinone derivatives?
Single-crystal X-ray diffraction confirms bond lengths (C=O: 1.22 Å), dihedral angles (e.g., 4-nitrophenyl vs. quinazolinone plane: 15–20°), and hydrogen-bonding networks. For example, the title compound in forms N–H⋯O interactions (2.8–3.0 Å) stabilizing the crystal lattice .
Q. What role do substituents at the 3-position play in modulating bioactivity?
Bulky groups (e.g., 4-chlorophenyl) enhance lipophilicity and membrane penetration, while hydrophilic groups (e.g., 2-hydroxyethyl) improve solubility. In , the 2-aminoethyl substituent increases antibacterial activity (MIC: 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) by facilitating target binding .
Methodological Considerations
Q. How to optimize solvent systems for recrystallization of nitro-substituted quinazolinones?
Use mixed solvents (e.g., ethanol-water, 3:1 v/v) to balance solubility and polarity. For nitro groups, avoid prolonged heating to prevent decomposition. Monitor crystallization via polarized light microscopy for polymorph control .
Q. What advanced techniques validate quinazolinone stability under physiological conditions?
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, 220 nm detection). Use LC-MS to identify degradation products (e.g., nitro reduction to amines or hydrolysis to carboxylic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
